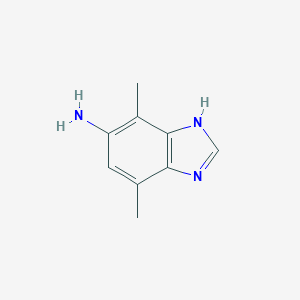

4,7-dimethyl-3H-benzimidazol-5-amine

Vue d'ensemble

Description

4,7-dimethyl-3H-benzimidazol-5-amine, also known as DMBA, is a chemical compound that has been widely used in scientific research. DMBA is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. Its unique structure and properties make it an important tool for studying various biochemical and physiological processes.

Mécanisme D'action

The mechanism of action of 4,7-dimethyl-3H-benzimidazol-5-amine involves the formation of DNA adducts. 4,7-dimethyl-3H-benzimidazol-5-amine is metabolized in the liver to form reactive intermediates that can bind to DNA. These adducts can cause DNA damage that can lead to mutations and cancer. The formation of 4,7-dimethyl-3H-benzimidazol-5-amine-DNA adducts has been extensively studied, and this research has led to a better understanding of the mechanisms of DNA damage and repair.

Biochemical and Physiological Effects

4,7-dimethyl-3H-benzimidazol-5-amine has a number of biochemical and physiological effects. It is a potent mutagen and carcinogen, and exposure to 4,7-dimethyl-3H-benzimidazol-5-amine can cause DNA damage that can lead to cancer. 4,7-dimethyl-3H-benzimidazol-5-amine has also been shown to affect the immune system, and to cause oxidative stress and inflammation. In addition, 4,7-dimethyl-3H-benzimidazol-5-amine has been shown to affect the metabolism of lipids and carbohydrates.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 4,7-dimethyl-3H-benzimidazol-5-amine in lab experiments is its potency as a mutagen and carcinogen. This allows scientists to study the effects of DNA damage and repair in a controlled environment. However, one of the limitations of using 4,7-dimethyl-3H-benzimidazol-5-amine is its toxicity. Exposure to 4,7-dimethyl-3H-benzimidazol-5-amine can be harmful to researchers, and precautions must be taken to ensure their safety.

Orientations Futures

There are a number of future directions for research involving 4,7-dimethyl-3H-benzimidazol-5-amine. One area of research is the development of new treatments for cancer based on the mechanisms of 4,7-dimethyl-3H-benzimidazol-5-amine-induced DNA damage. Another area of research is the study of the effects of 4,7-dimethyl-3H-benzimidazol-5-amine on the immune system, and the development of new therapies for autoimmune diseases. Additionally, the use of 4,7-dimethyl-3H-benzimidazol-5-amine in the study of metabolism and obesity is an area of active research. Finally, the development of new methods for the synthesis and purification of 4,7-dimethyl-3H-benzimidazol-5-amine is an area of ongoing research.

Applications De Recherche Scientifique

4,7-dimethyl-3H-benzimidazol-5-amine has been widely used in scientific research to study various biological processes. One of the most important applications of 4,7-dimethyl-3H-benzimidazol-5-amine is in the study of DNA damage and repair mechanisms. 4,7-dimethyl-3H-benzimidazol-5-amine is a potent mutagen and carcinogen, and exposure to 4,7-dimethyl-3H-benzimidazol-5-amine can cause DNA damage that can lead to cancer. Scientists have used 4,7-dimethyl-3H-benzimidazol-5-amine to study the mechanisms of DNA damage and repair, and to develop new treatments for cancer.

Propriétés

Numéro CAS |

170918-30-6 |

|---|---|

Nom du produit |

4,7-dimethyl-3H-benzimidazol-5-amine |

Formule moléculaire |

C9H11N3 |

Poids moléculaire |

161.2 g/mol |

Nom IUPAC |

4,7-dimethyl-3H-benzimidazol-5-amine |

InChI |

InChI=1S/C9H11N3/c1-5-3-7(10)6(2)9-8(5)11-4-12-9/h3-4H,10H2,1-2H3,(H,11,12) |

Clé InChI |

XIFHBXQZZCGMHU-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C2=C1N=CN2)C)N |

SMILES canonique |

CC1=CC(=C(C2=C1N=CN2)C)N |

Synonymes |

1H-Benzimidazol-5-amine,4,7-dimethyl-(9CI) |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)

![[N-Methyl-N-phenylthiocarbamoyl]acetic acid](/img/structure/B68636.png)

![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)

![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea](/img/structure/B68643.png)

![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)